
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H7Cl2F4N It is a derivative of aniline, where the aniline ring is substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2-chloro-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Ethane, 1,1,2,2-tetrachloro-
Uniqueness
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H7Cl2F4N |
|---|---|
Poids moléculaire |
264.04 g/mol |
Nom IUPAC |
4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H6ClF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H |
Clé InChI |
UBSSPCCWMQHEGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



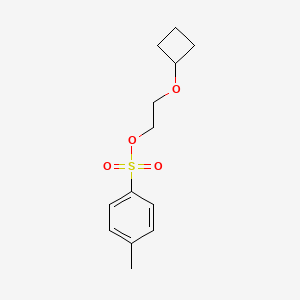
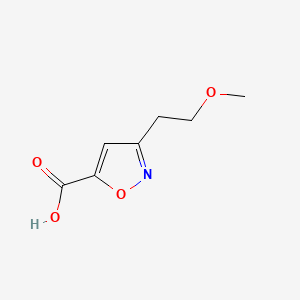
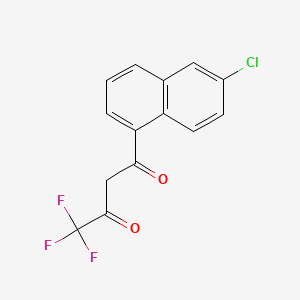

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)

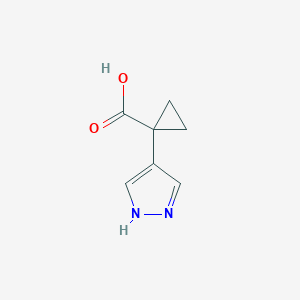
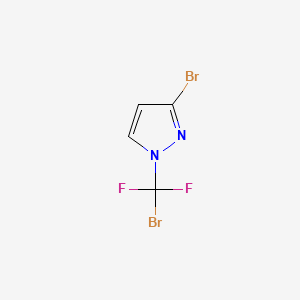
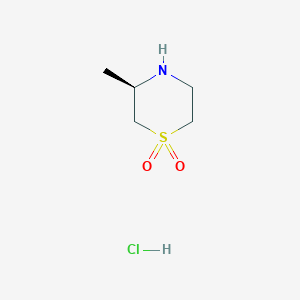
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)

